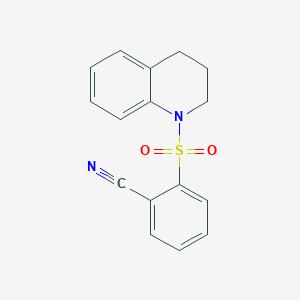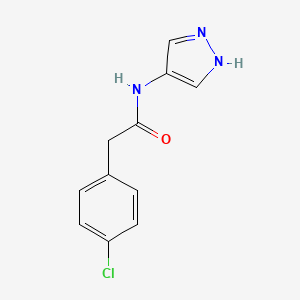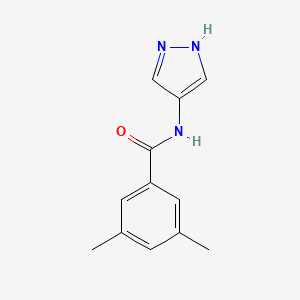![molecular formula C16H20ClNO2 B7541889 [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a white crystalline powder that has been studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders.
Mécanisme D'action
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone increases GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders.
Biochemical and Physiological Effects
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increased GABA levels can help to reduce seizure activity and prevent relapse in addiction disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has a number of advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are a number of future directions for research on [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, including further studies on its potential therapeutic uses in the treatment of epilepsy and addiction disorders. Other potential areas of research include the development of new GABA transaminase inhibitors with improved potency and selectivity, as well as studies on the long-term effects of [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone use.
Méthodes De Synthèse
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 3-chlorobenzyl chloride to form [1-(3-chlorophenyl)cyclobutyl]ketone. This intermediate is then reacted with hydroxylamine hydrochloride to form [1-(3-chlorophenyl)cyclobutyl]oxime, which is then reduced with sodium borohydride to form [1-(3-chlorophenyl)cyclobutyl]methanol. Finally, this compound is reacted with 3-hydroxypiperidine in the presence of trifluoroacetic acid to form [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone.
Applications De Recherche Scientifique
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders. In preclinical studies, [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders. Clinical trials have also shown promising results in the treatment of cocaine addiction, with [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone reducing cocaine use and craving in patients.
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-5-1-4-12(10-13)16(7-3-8-16)15(20)18-9-2-6-14(19)11-18/h1,4-5,10,14,19H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXHIAEBLVZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)